molecular formula C18H17ClN6O3 B12470047 N~2~-(4-chlorophenyl)-N~4~-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(4-chlorophenyl)-N~4~-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12470047
M. Wt: 400.8 g/mol
InChI Key: WGNISLQVZXEGEG-UHFFFAOYSA-N
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Description

N2-(4-chlorophenyl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with nitro, chlorophenyl, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorophenyl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 4-chloroaniline and 4-ethoxyaniline with a pyrimidine precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by nitration to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N2-(4-chlorophenyl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl and ethoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N2-(4-chlorophenyl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.

    Materials Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity against pests and weeds.

Mechanism of Action

The mechanism of action of N2-(4-chlorophenyl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-chlorophenyl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17ClN6O3

Molecular Weight

400.8 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-4-N-(4-ethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H17ClN6O3/c1-2-28-14-9-7-12(8-10-14)21-17-15(25(26)27)16(20)23-18(24-17)22-13-5-3-11(19)4-6-13/h3-10H,2H2,1H3,(H4,20,21,22,23,24)

InChI Key

WGNISLQVZXEGEG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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